propyl 4-[4-methyl-6-oxo-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-1(6H)-yl]benzoate
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Overview
Description
PROPYL 4-[4-METHYL-6-OXO-3-(TRIFLUOROMETHYL)-1H,6H-PYRANO[2,3-C]PYRAZOL-1-YL]BENZOATE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyrano[2,3-c]pyrazole ring, and a benzoate ester. These structural features contribute to its distinct chemical and biological properties.
Preparation Methods
The synthesis of PROPYL 4-[4-METHYL-6-OXO-3-(TRIFLUOROMETHYL)-1H,6H-PYRANO[2,3-C]PYRAZOL-1-YL]BENZOATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrano[2,3-c]pyrazole core, followed by the introduction of the trifluoromethyl group and the benzoate ester. Common reagents used in these reactions include trifluoromethyl iodide, benzoic acid, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
PROPYL 4-[4-METHYL-6-OXO-3-(TRIFLUOROMETHYL)-1H,6H-PYRANO[2,3-C]PYRAZOL-1-YL]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group and benzoate ester can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PROPYL 4-[4-METHYL-6-OXO-3-(TRIFLUOROMETHYL)-1H,6H-PYRANO[2,3-C]PYRAZOL-1-YL]BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PROPYL 4-[4-METHYL-6-OXO-3-(TRIFLUOROMETHYL)-1H,6H-PYRANO[2,3-C]PYRAZOL-1-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrano[2,3-c]pyrazole ring play crucial roles in its biological activity. These structural features enable the compound to bind to target proteins or enzymes, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
PROPYL 4-[4-METHYL-6-OXO-3-(TRIFLUOROMETHYL)-1H,6H-PYRANO[2,3-C]PYRAZOL-1-YL]BENZOATE can be compared with other pyrazole derivatives, such as:
4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: This compound shares the trifluoromethyl group and pyrazole ring but differs in its overall structure and specific functional groups.
Pyrazoline derivatives: These compounds have similar core structures but may vary in their substituents and biological activities.
The uniqueness of PROPYL 4-[4-METHYL-6-OXO-3-(TRIFLUOROMETHYL)-1H,6H-PYRANO[2,3-C]PYRAZOL-1-YL]BENZOATE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15F3N2O4 |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
propyl 4-[4-methyl-6-oxo-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-1-yl]benzoate |
InChI |
InChI=1S/C18H15F3N2O4/c1-3-8-26-17(25)11-4-6-12(7-5-11)23-16-14(10(2)9-13(24)27-16)15(22-23)18(19,20)21/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
FHMILYUNHLKEIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)N2C3=C(C(=CC(=O)O3)C)C(=N2)C(F)(F)F |
Origin of Product |
United States |
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